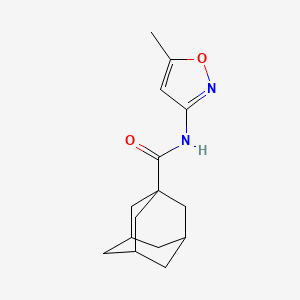
2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various benzofuran derivatives and their synthesis, which may share some structural or synthetic similarities with the compound . Benzofuran derivatives are a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves multi-step reactions starting from different phenolic or carboxylic acid precursors. For instance, paper describes the preparation of halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as the starting material. The synthesis involves nuclear magnetic resonance (NMR) spectroscopy for structural determination. Similarly, paper outlines the synthesis of a benzofuran compound as a β-amyloid aggregation inhibitor, starting from 4-chlorophenol and undergoing a Pummerer reaction followed by desulfurization and acylation steps.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran moiety, which is a fused benzene and furan ring. The papers provided do not directly analyze the molecular structure of "2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate," but they do report the use of spectroscopic methods such as FTIR, (1)H NMR, and mass spectroscopy to determine the structures of similar compounds . These techniques are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives can vary depending on the substituents attached to the core structure. For example, paper discusses the photochemical and thermal addition reactions of methanol to a benzoxazepine derivative, demonstrating different stereoselectivities under varying conditions. This indicates that the reactivity of benzofuran derivatives can be influenced by the reaction conditions and the nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The papers provided do not detail the physical properties of "2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate," but they do mention the antimicrobial activity testing of similar compounds against various microorganisms . These properties are important for the potential application of these compounds as pharmaceutical agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is involved in the synthesis of various chemical compounds with potential applications in scientific research. For example, its derivatives have been explored for their antimicrobial activities against a range of Gram-positive cocci, Gram-negative rods, and yeasts. These findings suggest its potential utility in the development of new antimicrobial agents (Krawiecka et al., 2012).
Antitumor and Antimicrobial Activities
The compound has also been part of studies aiming to discover new antitumor and antimicrobial substances. In one instance, novel derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared and tested for their antimicrobial activity, showcasing the compound's role in the development of new therapeutic agents (Xia et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Furthermore, 2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate derivatives have been synthesized and evaluated for their enzyme inhibitory activities, particularly targeting enzymes like 5-lipoxygenase. Such studies indicate the compound's potential application in creating new drugs for treating diseases associated with enzyme dysregulation (Ohemeng et al., 1994).
Chemical Synthesis and Molecular Engineering
The compound is also a key intermediate in the synthesis of complex chemical structures. For example, its role in the synthesis of novel benzodifuranyl derivatives, which have shown significant anti-inflammatory and analgesic properties, highlights its importance in medicinal chemistry and drug development (Abu‐Hashem et al., 2020).
Neuroprotective Agent Development
Research has also explored the synthesis of novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, derived from 2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate. These compounds have been assessed for their action against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases (Luo et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxyethyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-14-19(20(21)23-11-10-22-2)17-12-16(8-9-18(17)25-14)24-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBFUOFDQKCREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

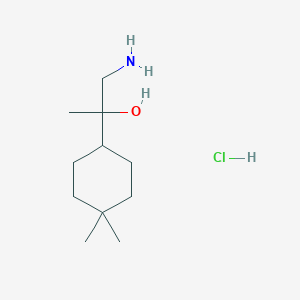

![4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2547126.png)
![N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2547127.png)

![N-(3,4-dimethylphenyl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2547131.png)
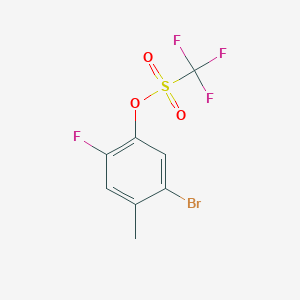
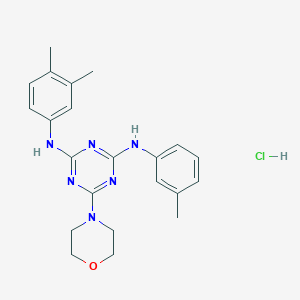
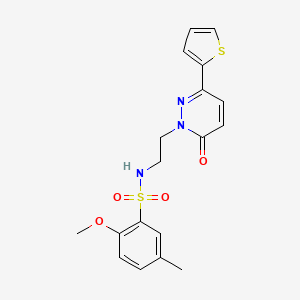
![1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2547137.png)
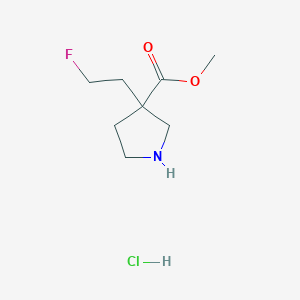
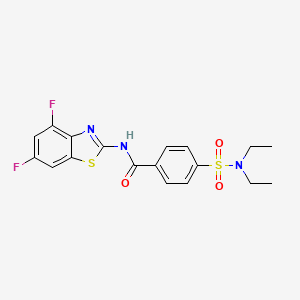
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2547142.png)
